5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a combination of piperazine, oxazole, and methoxyphenyl groups, which contribute to its diverse chemical behavior and potential utility in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds, which are then subjected to various chemical reactions to form the final product. Key steps may include:
Formation of the Piperazine Derivative: This involves the acetylation of piperazine to form 4-acetylpiperazine.
Synthesis of the Oxazole Ring: The oxazole ring is synthesized through cyclization reactions involving appropriate precursors.
Coupling Reactions: The methoxyphenyl group is introduced through coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium for coupling reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: The compound’s unique properties make it useful in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-(4-ACETYLPIPERAZIN-1-YL)BENZOIC ACID: Shares the piperazine and acetyl groups but differs in the aromatic ring structure.
5-(4-ACETYLPIPERAZIN-1-YL)PENTANOIC ACID: Similar piperazine derivative with a different carbon chain length.
Uniqueness
5-(4-ACETYLPIPERAZIN-1-YL)-2-[(1E)-2-(4-METHOXYPHENYL)ETHENYL]-1,3-OXAZOLE-4-CARBONITRILE is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H20N4O3 |
---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-(4-acetylpiperazin-1-yl)-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H20N4O3/c1-14(24)22-9-11-23(12-10-22)19-17(13-20)21-18(26-19)8-5-15-3-6-16(25-2)7-4-15/h3-8H,9-12H2,1-2H3/b8-5+ |
InChI Key |
SNPJSYDONHXSOZ-VMPITWQZSA-N |
Isomeric SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)/C=C/C3=CC=C(C=C3)OC)C#N |
Canonical SMILES |
CC(=O)N1CCN(CC1)C2=C(N=C(O2)C=CC3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.